

Spectroscopic Profile of 2,4'-Dihydroxydiphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: **2,4'-Dihydroxydiphenylmethane**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4'-dihydroxydiphenylmethane** (also known as 2,4'-Bisphenol F), a molecule of interest in various chemical and pharmaceutical research fields. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. A generalized workflow for spectroscopic analysis is also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,4'-dihydroxydiphenylmethane**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.33	s	1H	Ar-OH
9.15	s	1H	Ar-OH
7.01 - 6.98	m	3H	Ar-H
6.79	t	1H	Ar-H
6.69	d	2H	Ar-H
6.66	d	2H	Ar-H
3.75	s	2H	-CH ₂ -

Data sourced from ChemicalBook.

Table 2: ^{13}C NMR Spectroscopic Data (DMSO-d₆)

While a complete, experimentally verified peak list for the ^{13}C NMR spectrum of **2,4'-dihydroxydiphenylmethane** is not readily available in the public domain, typical chemical shift ranges for the carbon environments present in the molecule are well-established. Acknowledged spectral databases indicate the availability of ^{13}C NMR data, and based on the structure, the following approximate chemical shifts can be expected.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~155-157	Ar-C-OH
~130-132	Ar-C-CH ₂
~115-130	Ar-CH
~35-40	-CH ₂ -

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Description	Functional Group
3400 - 3200 (broad)	O-H stretch	Phenolic OH
3100 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Methylene (-CH ₂ -) C-H
1600 - 1450	C=C stretch	Aromatic ring
1250 - 1000	C-O stretch	Phenolic C-O
860 - 680	C-H bend (out-of-plane)	Aromatic C-H

Characteristic absorption ranges are based on standard IR correlation tables.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Possible Fragment
200	52.2	[M] ⁺ (Molecular Ion)
107	100.0	[C ₇ H ₇ O] ⁺ (hydroxytropylium ion)
94	31.7	[C ₆ H ₆ O] ⁺ (phenol)
77	10.6	[C ₆ H ₅] ⁺ (phenyl cation)

Data sourced from ChemicalBook. The fragmentation of bisphenols often involves the formation of a stable phenoxide product ion.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

- Sample Preparation: A solution of **2,4'-dihydroxydiphenylmethane** is prepared by dissolving approximately 10-20 mg of the solid sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal intensity. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

FTIR Spectroscopy using KBr Pellet Method:

- Sample Preparation: Approximately 1-2 mg of finely ground **2,4'-dihydroxydiphenylmethane** is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

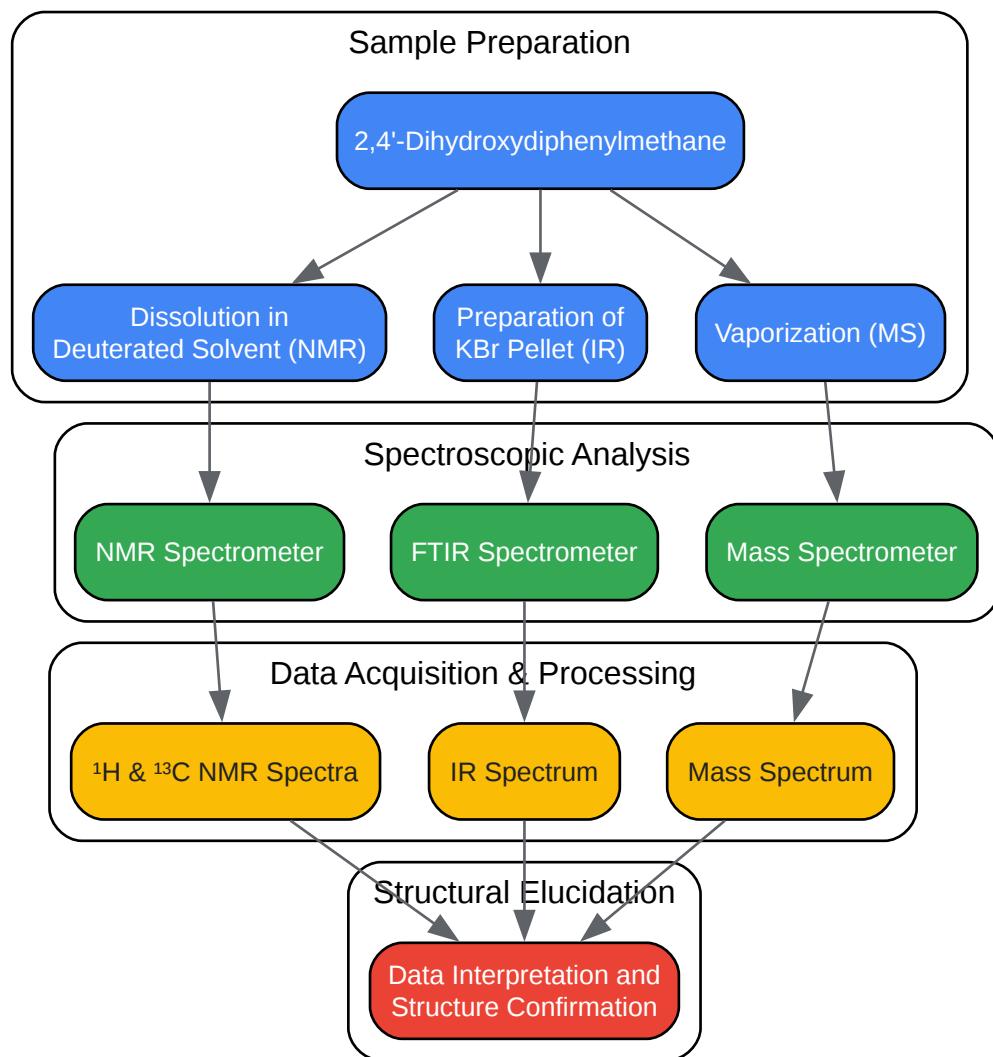
Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: A small amount of the solid **2,4'-dihydroxydiphenylmethane** is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating.

- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ($[M]^+$) and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,4'-dihydroxydiphenylmethane**.



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Caption: General workflow for spectroscopic analysis.

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